2-fluoro-N-(1,3-thiazol-2-yl)acetamide
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Overview
Description
2-fluoro-N-(1,3-thiazol-2-yl)acetamide is a heterocyclic organic compound that contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atomThiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
The synthesis of 2-fluoro-N-(1,3-thiazol-2-yl)acetamide can be achieved through various synthetic routes. One common method involves the reaction of α-halo carbonyl compounds with thioamides or thioureas in the presence of a base. For example, the reaction of 2-fluoroacetyl chloride with 2-aminothiazole in the presence of a base such as triethylamine can yield this compound . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
2-fluoro-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation or reduction, leading to the formation of different derivatives.
Condensation Reactions: The acetamide group can participate in condensation reactions with other compounds to form new heterocyclic structures
Common reagents used in these reactions include bases (e.g., triethylamine), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-fluoro-N-(1,3-thiazol-2-yl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It exhibits antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics and antifungal agents.
Medicine: Its anticancer properties are being explored for the development of new chemotherapeutic agents.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-fluoro-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to inhibit the synthesis of essential bacterial proteins or disrupt the integrity of bacterial cell membranes. Its anticancer activity may involve the inhibition of key enzymes or signaling pathways that are essential for cancer cell proliferation and survival .
Comparison with Similar Compounds
2-fluoro-N-(1,3-thiazol-2-yl)acetamide can be compared with other similar compounds, such as:
N-(1,3-benzothiazol-2-yl)acetamide: Similar structure but with a benzene ring fused to the thiazole ring.
2-(2-nitrophenoxy)-N-(1,3-thiazol-2-yl)acetamide: Contains a nitrophenoxy group instead of a fluorine atom.
N-(5-(3-methylbenzyl)-1,3-thiazol-2-yl)acetamide: Contains a methylbenzyl group instead of a fluorine atom.
The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C5H5FN2OS |
---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
2-fluoro-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C5H5FN2OS/c6-3-4(9)8-5-7-1-2-10-5/h1-2H,3H2,(H,7,8,9) |
InChI Key |
IQYIYQDDHDGQNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=N1)NC(=O)CF |
Origin of Product |
United States |
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